8-Methoxychlortetracycline

Description

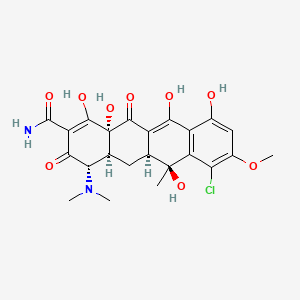

8-Methoxychlortetracycline (CAS: 0298-63-0) is a tetracycline-class antibiotic characterized by a chlorine atom at position 7 and a methoxy group (-OCH₃) at position 8 on its naphthacene core . This structural modification distinguishes it from other tetracyclines and influences its antibacterial activity, stability, and pharmacokinetic profile. The compound is derived from chlortetracycline, with the methoxy substitution enhancing resistance to enzymatic degradation and altering its spectrum of activity against Gram-positive and Gram-negative bacteria .

8-Methoxychlortetracycline shares the tetracycline mechanism of action: it inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. However, its unique substitutions may improve binding affinity or reduce efflux pump-mediated resistance in certain pathogens .

Properties

CAS No. |

110298-63-0 |

|---|---|

Molecular Formula |

C23H25ClN2O9 |

Molecular Weight |

508.908 |

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-8-methoxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |

InChI |

InChI=1S/C23H25ClN2O9/c1-22(33)7-5-8-16(26(2)3)18(29)13(21(25)32)20(31)23(8,34)19(30)11(7)17(28)12-9(27)6-10(35-4)15(24)14(12)22/h6-8,16,27-28,31,33-34H,5H2,1-4H3,(H2,25,32)/t7-,8-,16-,22-,23-/m0/s1 |

InChI Key |

LITNLJPOCNTUJW-QYPDEEGYSA-N |

SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C(=C(C=C4O)OC)Cl)O)O)O)C(=O)N)N(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications

The antibacterial activity and pharmacokinetics of tetracyclines are heavily influenced by substitutions at positions 5–8. Below is a comparative analysis of 8-Methoxychlortetracycline and key analogs:

*Estimated based on structural similarity to chlortetracycline.

Antibacterial Activity

- 8-Methoxychlortetracycline : Demonstrates activity against Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. The methoxy group at position 8 may reduce susceptibility to tetracycline-specific efflux pumps .

- Demeclocycline : Similar spectrum but with reduced potency against Gram-negative bacteria due to slower bacterial uptake .

- Methacycline : Broader activity against atypical pathogens (e.g., Mycoplasma) owing to its methylene group, which enhances membrane permeability .

Pharmacokinetics

- Half-life : 8-Methoxychlortetracycline is hypothesized to have a longer half-life (~16 hours) compared to chlortetracycline (~6 hours) due to reduced renal clearance, similar to demeclocycline (~12 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.